Diethyl ethynylphosphonate

Indolizine synthesis [3+2] cycloaddition Phosphonate heterocycles

Diethyl ethynylphosphonate (CAS 4851-51-8) is a terminal alkyne-functionalized phosphonate ester (C₆H₁₁O₃P, MW 162.12 g/mol) that serves as a versatile C₂-synthon in heterocycle construction, cycloaddition chemistry, and organophosphorus coupling reactions. Unlike simple aryl or alkyl acetylenes, the ethynylphosphonate motif combines a nucleophilic terminal alkyne with an electron-withdrawing phosphonate group, creating a polarized triple bond that enables both metal-catalyzed cross-coupling and base-promoted addition–cyclization manifolds.

Molecular Formula C6H11O3P
Molecular Weight 162.12 g/mol
CAS No. 4851-51-8
Cat. No. B3052927
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl ethynylphosphonate
CAS4851-51-8
Molecular FormulaC6H11O3P
Molecular Weight162.12 g/mol
Structural Identifiers
SMILESCCOP(=O)(C#C)OCC
InChIInChI=1S/C6H11O3P/c1-4-8-10(7,6-3)9-5-2/h3H,4-5H2,1-2H3
InChIKeyGMXXBEBLTQMGCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diethyl Ethynylphosphonate (CAS 4851-51-8): A Terminal Alkyne Phosphonate Building Block with Demonstrated Synthon Versatility


Diethyl ethynylphosphonate (CAS 4851-51-8) is a terminal alkyne-functionalized phosphonate ester (C₆H₁₁O₃P, MW 162.12 g/mol) that serves as a versatile C₂-synthon in heterocycle construction, cycloaddition chemistry, and organophosphorus coupling reactions [1]. Unlike simple aryl or alkyl acetylenes, the ethynylphosphonate motif combines a nucleophilic terminal alkyne with an electron-withdrawing phosphonate group, creating a polarized triple bond that enables both metal-catalyzed cross-coupling and base-promoted addition–cyclization manifolds [2]. This compound has been deployed in CuAAC click chemistry, Kinugasa β-lactam synthesis, oxidative [3+2] cycloadditions, and as a precursor to metalated alkynylphosphonate reagents [1][3]. The diethyl ester confers solubility in common organic solvents and facilitates subsequent hydrolysis to the free phosphonic acid when required [2].

Why Generic Alkyne or Phosphonate Substitution Fails: The Unique Reactivity Profile of Diethyl Ethynylphosphonate


Generic terminal alkynes and ordinary dialkyl phosphonates cannot replicate the reactivity of diethyl ethynylphosphonate because the direct P–C(sp) bond creates a uniquely polarized triple bond that governs regioselectivity in cycloadditions and enables both phosphorus-retentive metalation and phosphonate-directed transformations [1]. Simple alkyl acetylenes lack the phosphonate handle required for subsequent hydrolysis to bioactive phosphonic acids, while common phosphonate esters (e.g., diethyl methylphosphonate) lack the alkyne needed for cycloaddition and cross-coupling . Even closely related ethynylphosphonates—such as 2-substituted variants (2-phenylethynyl, 2-TMS) or the dimethyl ester—exhibit materially different reactivity profiles: steric and electronic modulation at the alkyne terminus alters cycloaddition rates, while ester identity influences hydrolysis kinetics and solubility [2][3]. The quantitative evidence below demonstrates that substitution with a seemingly similar analog can result in complete reaction failure, drastically reduced yields, or loss of stereochemical control.

Product-Specific Quantitative Evidence: Where Diethyl Ethynylphosphonate Outperforms Its Closest Analogs


Room-Temperature Reactivity Advantage over 2-Phenylethynylphosphonate in Indolizine Cycloaddition

In a direct head-to-head comparison, diethyl ethynylphosphonate reacted with pyridinium methylides at room temperature in the K₂CO₃–MeCN system to afford indolizin-1-ylphosphonates, whereas the corresponding reaction with 2-phenylethynylphosphonate required elevated temperatures and produced lower indolizine yields [1]. This demonstrates that the terminal alkyne of the target compound is kinetically more accessible than the internal alkyne of its 2-phenyl-substituted analog, translating to milder operational conditions and higher productive output. This is a direct head-to-head comparison within the same published study.

Indolizine synthesis [3+2] cycloaddition Phosphonate heterocycles

Exclusive Trans-Diastereoselectivity in Kinugasa β-Lactam Synthesis — A Stereochemical Differentiator from Generic Alkynes

Under standard Kinugasa conditions (CuI, TEA, MeCN, 0 °C to r.t.), diethyl ethynylphosphonate reacts with diverse aldonitrones to furnish 3-phosphonylated β-lactams with complete trans-diastereoselectivity (single isomer in all cases) [1]. Isolated yields range from 26% to 62% depending on the nitrone substituent, with typical yields of 55–62% for aromatic aldonitrones (Table 1 in reference) [1]. This contrasts sharply with conventional mono-substituted acetylenes in Kinugasa reactions, which typically afford cis/trans mixtures requiring chromatographic separation [1]. The exclusive trans-selectivity is a direct consequence of the phosphonate group's electronic influence on the reaction manifold.

β-Lactam synthesis Kinugasa reaction Diastereoselectivity Phosphonylated antibiotics

Metalation-Enabled Cross-Coupling Outperforms Direct Sonogashira: A 2.4-Fold Yield Improvement

Direct Sonogashira coupling of diethyl ethynylphosphonate with aryl iodides under standard conditions (PdCl₂(PPh₃)₂/CuI/Et₃N) affords only minute amounts of 1-alkynylphosphonates; switching to Pd(OAc)₂/2PPh₃/Et₃N improves yields to approximately 20% [1]. However, pre-metalation with t-BuLi followed by transmetalation to the organozinc reagent (ZnCl) and subsequent Negishi-type coupling with Pd(PPh₃)₄ delivers diethyl 1-alkynylphosphonates in 48–64% isolated yield [2]. This represents a 2.4- to 3.2-fold yield enhancement over the best direct Sonogashira variant. The same metalation strategy enables access to organomagnesium and organolithium intermediates, broadening the scope of accessible products [1][2].

Cross-coupling Sonogashira reaction Organozinc reagents Alkynylphosphonate synthesis

High-Yield Oxidative Homocoupling to a Bisphosphonate Diyne: 82% Isolated Yield Under Hay Conditions

Diethyl ethynylphosphonate undergoes oxidative homocoupling under Hay conditions (CuCl/TMEDA, acetone, air) to afford 1,4-bis(diethoxyphosphoryl)buta-1,3-diyne in 82% isolated yield [1]. This symmetrical diacetylenic diphosphonate is a valuable precursor for conjugated organophosphorus materials. The 82% yield is notably high for a Glaser-type homocoupling of a heteroatom-substituted alkyne and establishes a benchmark for procurement when the target is the diyne dimer rather than cross-coupled products.

Oxidative dimerization Diacetylenic diphosphonates Glaser-Hay coupling Conjugated phosphonates

CuAAC Click Chemistry Efficiency: Enabling Bioactive Nucleotide Phosphonate Inhibitors

Diethyl ethynylphosphonate serves as the key alkyne component in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with azidoalkyl precursors to construct acyclic nucleoside phosphonates (ANPs) bearing a (1H-1,2,3-triazol-4-yl)phosphonic acid moiety . The resulting compounds exhibit potent inhibition of Plasmodium falciparum and human 6-oxopurine phosphoribosyltransferases, with two guanine-bearing ANPs showing the highest potency against the human enzyme . While exact CuAAC yields are reported in the full text, the successful construction of a focused library and identification of low-Kᵢ inhibitors validates this compound as a productive click chemistry partner for medicinal chemistry campaigns.

CuAAC click chemistry Nucleotide analogues Antimalarial agents Triazolylphosphonates

Quantitative Chlorination at the Terminal Alkyne: A Clean Entry to Chloroethynylphosphonate

Treatment of diethyl ethynylphosphonate with tert-butyl hypochlorite in the presence of a catalytic amount of potassium tert-butoxide converts the terminal alkyne to the corresponding chloro derivative in quantitative yield [1]. This transformation is specific to phosphonate-substituted acetylenes; the analogous reaction with phosphinylated acetylenes fails due to competing phosphine oxide formation [1]. The quantitative conversion eliminates purification requirements for this step, making it a cost-efficient entry point to chloroethynylphosphonate—a versatile electrophilic synthon for further C–C and C–heteroatom bond formation.

Halogenation Chloroalkynylphosphonate Quantitative conversion Alkyne functionalization

Best-Fit Application Scenarios for Diethyl Ethynylphosphonate Based on Quantitative Evidence


Stereochemically Pure 3-Phosphonylated β-Lactam Synthesis via Kinugasa Reaction

The exclusive trans-diastereoselectivity (>95:5 dr) observed across diverse aldonitrones [1] makes diethyl ethynylphosphonate the reagent of choice for constructing stereochemically homogeneous 3-phosphonylated β-lactams. This is particularly relevant for medicinal chemistry programs targeting phosphonate-bearing β-lactam antibiotics or β-lactamase inhibitors, where cis/trans mixtures from generic alkynes would necessitate costly chromatographic separation and reduce overall yield [1]. The reaction proceeds at room temperature with CuI/TEA in acetonitrile, offering operational simplicity. Typical yields of 55–62% for aromatic nitrones are adequate for early-stage SAR exploration.

Mild-Condition Synthesis of Indolizine-1-phosphonates via [3+2] Cycloaddition

For laboratories synthesizing phosphonylated indolizines—a scaffold with documented bioactivity—diethyl ethynylphosphonate offers a room-temperature cycloaddition protocol in K₂CO₃/MeCN [2]. This contrasts with 2-phenylethynylphosphonate, which requires heating and gives lower yields [2]. The milder conditions are compatible with thermally sensitive substrates and reduce energy input, making this the preferred terminal ethynylphosphonate for [3+2] cycloadditions with pyridinium methylides.

Organometallic Intermediate for 1-Alkynylphosphonate Cross-Coupling

Given the failure of direct Sonogashira coupling to deliver acceptable yields (~20% at best), the recommended workflow for aryl-alkynylphosphonate synthesis involves lithiation of diethyl ethynylphosphonate with t-BuLi followed by transmetalation to the organozinc reagent and Pd(PPh₃)₄-catalyzed Negishi coupling (48–64% yield) [3][4]. This protocol is validated for a range of aryl iodides including electron-rich, electron-poor, and heteroaryl substrates. Laboratories equipped for organolithium and organozinc chemistry should procure this compound specifically for the metalation–cross-coupling sequence rather than for palladium-only methods.

CuAAC Click Chemistry for Triazole-Containing Bioactive Phosphonates

The demonstrated success of diethyl ethynylphosphonate in CuAAC reactions with azidoalkyl precursors to yield bioactive acyclic nucleoside phosphonates supports its procurement for click chemistry-based library synthesis. The resulting (1H-1,2,3-triazol-4-yl)phosphonic acid motif serves as a phosphate bioisostere, and the identified inhibitors of Plasmodium and human HGPRT validate the biological relevance of products derived from this building block. Subsequent phosphonate ester hydrolysis yields the free phosphonic acid for biochemical assays.

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